molecular formula C15H20N2O3S B4619553 1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole

1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B4619553
M. Wt: 308.4 g/mol
InChI Key: ZFKITOHWRNGKFE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with 3-methylpyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(2,5-Dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-8-20-14-9-12(3)15(10-11(14)2)21(18,19)17-7-6-13(4)16-17/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKITOHWRNGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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